
2,4,6-Tribromo-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-N-methylaniline is an organic compound characterized by the presence of three bromine atoms attached to a benzene ring and an N-methyl group attached to the amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methylaniline typically involves the bromination of N-methylaniline. One common method includes the reaction of N-methylaniline with bromine in the presence of a solvent like glacial acetic acid. The bromine atoms are introduced at the ortho and para positions relative to the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can involve more advanced techniques such as electrolytic reactions. For instance, benzene can be used as a raw material, with bromine salts as the bromine source and nitric acid as the electrolyte. This method ensures high bromine atom utilization and minimizes environmental pollution .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tribromo-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid is commonly used for the bromination of N-methylaniline.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions include various substituted anilines and their derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-N-methylaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Tribromo-N-methylaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the inhibition of microbial growth and other biological activities. The compound’s ability to undergo electrophilic substitution reactions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
2,4,6-Tribromoaniline: Similar in structure but lacks the N-methyl group.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group.
2,4,6-Tribromo-N-dimethylaniline: Contains two methyl groups attached to the amino group.
Uniqueness: 2,4,6-Tribromo-N-methylaniline is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds .
Propiedades
Número CAS |
81090-57-5 |
|---|---|
Fórmula molecular |
C7H6Br3N |
Peso molecular |
343.84 g/mol |
Nombre IUPAC |
2,4,6-tribromo-N-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
Clave InChI |
YFBTXFWUHNDVHW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


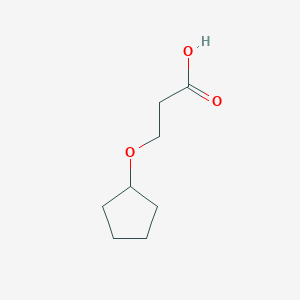


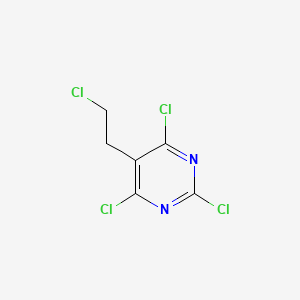

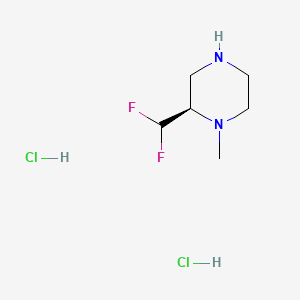
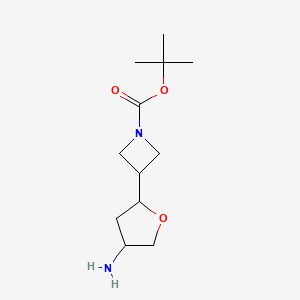

![5-(Dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B15301750.png)
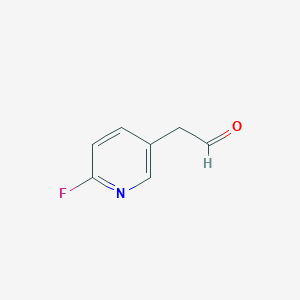
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
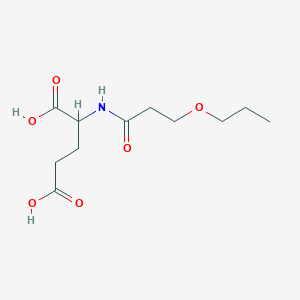

![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
